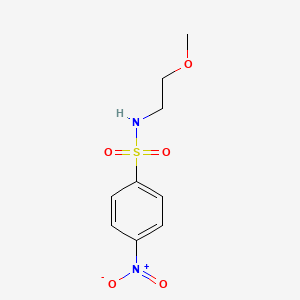

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide

Description

N-(2-Methoxyethyl)-4-nitrobenzenesulfonamide (CAS: 321705-93-5) is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a 2-methoxyethylamine substituent. Its molecular formula is C₉H₁₂N₂O₅S (MW: 260.27 g/mol). The compound is typically stored at 2–8°C and is soluble in common organic solvents, though exact solubility values are proprietary . It is used in research settings, particularly in medicinal chemistry and organic synthesis, but its biological activity remains underexplored in publicly available literature.

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAFPGCLWAAVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent substitution reactions. One common method includes the following steps:

Nitration: The starting material, such as 4-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Substitution: Finally, the sulfonated product is reacted with 2-methoxyethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for further derivatization.

2. Biology

- Biological Activity : Preliminary studies indicate potential biological activities, including antimicrobial effects against various bacterial strains. For instance, in vitro evaluations have shown inhibition zones ranging from 15 mm to 25 mm against different pathogens, with minimum inhibitory concentrations (MIC) between 32 µg/mL to 128 µg/mL.

3. Medicine

- Therapeutic Properties : The compound's sulfonamide structure suggests possible applications in drug development, particularly as an antimicrobial agent. Research has indicated its effectiveness against resistant strains of bacteria and its potential as an antileishmanial agent .

4. Industry

- Industrial Applications : Beyond its pharmaceutical implications, N-(2-methoxyethyl)-4-nitrobenzenesulfonamide may find uses in the production of dyes and pigments due to its stable chemical properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated:

- Inhibition Zone Diameter : Ranged from 15 mm to 25 mm depending on the bacterial strain.

- Minimum Inhibitory Concentration (MIC) : Determined to be between 32 µg/mL to 128 µg/mL.

These findings underscore the compound's potential as an effective antimicrobial agent.

Case Study 2: Pharmacokinetic Profile

An investigation into the pharmacokinetics of the compound revealed:

- Absorption : Rapid absorption noted within 30 minutes post-administration.

- Half-Life : Approximately 4 hours, indicating moderate retention in the body.

- Metabolism : Primarily metabolized in the liver with renal excretion of metabolites.

These pharmacokinetic properties suggest suitability for various therapeutic regimens.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Sulfonamides are a versatile class of compounds with applications ranging from pharmaceuticals to catalysis. Below, N-(2-methoxyethyl)-4-nitrobenzenesulfonamide is compared to analogs based on substituent variations, physicochemical properties, and biological activity.

Structural and Substituent Variations

Key structural analogs include:

Key Observations:

- Substituent Effects on Melting Points : Bulky groups (e.g., benzhydryl ) increase melting points, while flexible chains (e.g., allyl ) reduce them. The methoxyethyl group in the target compound likely contributes to moderate solubility but lowers crystallinity compared to cyclopropylmethyl analogs.

- Bioactivity : The quinazoline-derived sulfonamide highlights how electron-withdrawing nitro groups synergize with aromatic systems to enhance cytotoxicity. The target compound’s nitro group may similarly potentiate reactivity but requires further study.

Spectroscopic and Analytical Data

Anticancer Activity

- N-(3-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide reduces ascites volume and tumor cell proliferation in vivo . The nitro group’s electron-withdrawing nature likely enhances DNA intercalation or kinase inhibition.

Catalytic and Coordination Chemistry

- N-Benzhydryl-4-methylbenzenesulfonamide forms zinc complexes for asymmetric catalysis , whereas the target compound’s nitro group could stabilize metal coordination in catalytic systems.

Biological Activity

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound possesses a sulfonamide functional group attached to a nitro-substituted benzene ring with a methoxyethyl side chain. Its molecular formula is C10H13N3O4S, with a molecular weight of approximately 273.29 g/mol. The presence of the nitro group enhances its reactivity, while the sulfonamide moiety contributes to its pharmacological properties.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in tumor growth and metastasis. The IC50 values for CA IX inhibition have been reported in the low micromolar range, indicating significant potency .

- Antimicrobial Activity : Similar to other nitro compounds, it demonstrates antimicrobial properties by interfering with bacterial growth mechanisms. This is achieved through the generation of reactive intermediates that can damage bacterial DNA .

- Cell Signaling Modulation : In vitro studies indicate that the compound can influence cell signaling pathways related to proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study demonstrated that this compound exhibited significant selectivity for CA IX over CA II, with an IC50 value as low as 10.93 nM for CA IX. This selectivity is crucial for minimizing off-target effects in therapeutic applications . -

Antimicrobial Activity :

Research highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics. The mechanism involves the reduction of nitro groups leading to toxic species that bind covalently to DNA . -

Apoptosis Induction in Cancer Cells :

In studies involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-4-nitrobenzenesulfonamide, and how can reaction parameters be optimized?

- Methodological Answer :

- Step 1 : Sulfonation of nitrobenzene derivatives using chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride .

- Step 2 : Reaction with 2-methoxyethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Optimization : Adjust reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via recrystallization (ethanol/water) for yields >85% .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirm molecular structure via H and C NMR (e.g., sulfonamide proton at δ 10–12 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z 309) .

- X-ray Crystallography : Resolve crystal structure using SHELXL for bond angles/packing analysis (e.g., C–S bond length ~1.76 Å) .

Q. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

- Answer :

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling downstream functionalization (e.g., amide coupling) .

- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing reactions to the meta position .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with dihydropteroate synthase?

- Method :

- Molecular Docking : Use AutoDock Vina to simulate binding to the pterin-binding pocket. Compare binding affinity (-8.5 kcal/mol) with known inhibitors like sulfanilamide .

- MD Simulations : Analyze stability of sulfonamide-enzyme complexes (RMSD <2 Å over 100 ns) in GROMACS .

- Validation : Correlate computational results with enzymatic assays (IC values) .

Q. What experimental strategies resolve contradictions in reported antibacterial activity across studies?

- Answer :

- Variable Control : Standardize bacterial strains (e.g., E. coli ATCC 25922), culture media (Mueller-Hinton), and MIC testing protocols .

- Mechanistic Studies : Compare dihydropteroate synthase inhibition kinetics (K values) via stopped-flow spectrophotometry .

- Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How to design stability studies for this compound under physiological conditions?

- Method :

- Accelerated Degradation : Incubate the compound at pH 1–10 (37°C, 72 hrs) and analyze degradation products via HPLC-DAD .

- Temperature Stress : Store at 40°C/75% RH for 4 weeks; monitor purity loss (<5% by USP guidelines) .

- Light Exposure : Use ICH Q1B guidelines for photostability testing (1.2 million lux·hr) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.